2,4,6-Trimethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVAFLZWVUIBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352453 | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-85-9 | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxypyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine derivative with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its potential applications in drug discovery.

Chemical Properties and Structure

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Melting Point | 51-54 °C | [2] |

| CAS Number | 13106-85-9 | [2][3] |

| Computed XLogP3 | 1.1 | [1] |

| Appearance | White Solid | [4] |

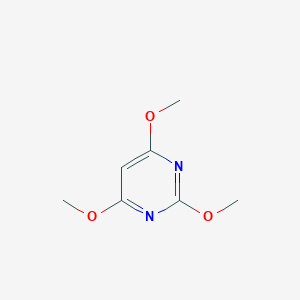

Structure:

The chemical structure of this compound consists of a pyrimidine ring substituted with three methoxy groups at positions 2, 4, and 6.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-trichloropyrimidine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic and should be cooled in an ice bath.

-

Once all the sodium has reacted, a solution of 2,4,6-trichloropyrimidine in anhydrous methanol is added dropwise to the sodium methoxide solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis and purification of this compound.

Reactivity

This compound is a reactive compound that can participate in various chemical transformations. One notable reaction is the Hilbert-Johnson reaction, which is used for the synthesis of nucleosides. In this reaction, the methoxy group at the 4-position can be displaced by a nucleophile, such as a protected sugar, in the presence of a Lewis acid.[5][6] It has been reported that this compound can be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine through a Hilbert-Johnson reaction.[2]

Experimental Protocol: Hilbert-Johnson Reaction of this compound

Materials:

-

This compound

-

An alkylating agent (e.g., methyl iodide)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, this compound is dissolved in an anhydrous solvent.

-

The alkylating agent is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then hydrolyzed, typically by treatment with water or aqueous acid, to yield the corresponding N-alkylated pyrimidinone.

-

The product is isolated and purified by standard techniques such as extraction and chromatography.

The logical relationship of the Hilbert-Johnson reaction is depicted in the following diagram.

Caption: Hilbert-Johnson reaction of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets. One for the methoxy protons and another for the proton on the pyrimidine ring. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methoxy carbons and the carbons of the pyrimidine ring. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-O stretching vibrations.[7] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Development

Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[8] While specific applications of this compound in drug synthesis are not extensively documented in publicly available literature, its structural analogs are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.

For instance, the related compound 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate in the production of several sulfonylurea herbicides.[9][10] Furthermore, 2-chloro-4,6-dimethoxypyrimidine is utilized in the synthesis of advanced herbicides such as Bispyribac and Pyrithiobac-Sodium.[11] The reactivity of the methoxy groups in this compound makes it a valuable scaffold for the synthesis of a diverse library of substituted pyrimidines for screening in drug discovery programs.

Safety Information

This compound should be handled with appropriate safety precautions. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C7H10N2O3 | CID 726938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-三甲氧基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 13106-85-9 | this compound - Synblock [synblock.com]

- 4. labproinc.com [labproinc.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

physical and chemical properties of 2,4,6-Trimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4,6-Trimethoxypyrimidine, a versatile heterocyclic compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and insights into its potential applications.

Core Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₁₀N₂O₃.[1][2] It is a white solid at room temperature and is characterized by the presence of three methoxy groups attached to the pyrimidine ring, which significantly influence its chemical reactivity and potential biological activity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | White solid | - |

| Melting Point | 51-54 °C | [3] |

| CAS Number | 13106-85-9 | [1][3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | [2] |

| InChIKey | RJVAFLZWVUIBOU-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(=NC(=N1)OC)OC | [2] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction from 2,4,6-trichloropyrimidine. The chlorine atoms on the electron-deficient pyrimidine ring are readily displaced by nucleophiles. A general method involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide.[3][4]

Materials:

-

2,4,6-Trichloropyrimidine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (3.3 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2,4,6-trichloropyrimidine (1 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[5]

Chemical Reactivity

The chemical reactivity of this compound is primarily characterized by the nature of the substituted pyrimidine ring. The methoxy groups are electron-donating by resonance but can act as leaving groups in nucleophilic substitution reactions under certain conditions. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack.

One notable reaction is the Hilbert-Johnson reaction, where the methoxy groups can be displaced by a nucleophile, leading to the formation of N-substituted pyrimidinones.[3] The molecule can also undergo electrophilic substitution reactions, although the electron-donating methoxy groups may direct the substitution to specific positions on the pyrimidine ring.

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C5 position of the pyrimidine ring and singlets for the protons of the three methoxy groups at the C2, C4, and C6 positions.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups.

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H stretching of the methoxy groups and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the ether linkages.

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[8]

-

Place a small amount of solid this compound onto the center of the ATR crystal to completely cover it.[9]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the background spectrum.

-

Collect the sample spectrum.

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[10] While specific biological activities for this compound are not extensively documented in the available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

As a Chemical Intermediate

This compound serves as a valuable building block in organic synthesis. The methoxy groups can be selectively demethylated or substituted to introduce other functional groups, enabling the creation of a library of pyrimidine derivatives for screening in drug discovery programs. Its utility as a synthetic nucleobase has been noted, and it has been used in the synthesis of lactams.[1]

Potential Biological Activity

While direct studies on this compound are limited, the broader class of substituted pyrimidines exhibits a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyrimidine analogues are used as anticancer agents. For instance, pyrimethamine has shown antiproliferative effects on certain cancer cell lines.[11] The inhibition of the de novo pyrimidine biosynthesis pathway is a known strategy to induce nucleolar stress in glioblastoma cells.[12]

-

Enzyme Inhibition: Pyrimidine-based compounds have been developed as inhibitors for various enzymes, including kinases.[13]

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs.

Further research is required to elucidate the specific biological activities of this compound. Preliminary in vitro studies, such as cytotoxicity assays on various cancer cell lines, could provide initial insights into its potential as a therapeutic agent. For example, the MTT assay is a common method to assess the cytotoxic effects of compounds on cell lines.[14]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its structure provides a versatile platform for further chemical modifications. While its specific biological activities are yet to be fully explored, the broader significance of the pyrimidine scaffold in medicinal chemistry suggests that this compound holds promise as a key intermediate for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this compound in their work.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C7H10N2O3 | CID 726938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-三甲氧基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. reddit.com [reddit.com]

- 9. gammadata.se [gammadata.se]

- 10. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Trimethoxypyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,4,6-Trimethoxypyrimidine. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential applications based on the activities of structurally similar pyrimidine derivatives, providing a valuable resource for researchers in drug discovery and development.

Core Molecular Data

This compound is a substituted pyrimidine with the following key molecular identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13106-85-9 | [2] |

| Canonical SMILES | COC1=CC(=NC(=N1)OC)OC | [1] |

| Physical Description | Solid | |

| Melting Point | 51-54 °C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-Trichloropyrimidine

-

Sodium methoxide

-

Anhydrous Methanol

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

2,4,6-Trichloropyrimidine is dissolved in anhydrous methanol and added to the sodium methoxide solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure compound.

Potential Biological Activity and Therapeutic Relevance

While specific studies on the biological activity of this compound are not widely reported, the pyrimidine scaffold is a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities.[4] Derivatives of pyrimidine are integral to numerous clinically approved drugs.

Anticancer Potential: The pyrimidine core is a key structural feature in many anticancer agents, including antimetabolites like 5-fluorouracil. Furthermore, chalcones containing a 2,4,5-trimethoxy substitution pattern have demonstrated inhibitory activity against human tumor cell lines. This suggests that this compound could be a valuable scaffold for the development of novel anticancer therapeutics.

Anti-inflammatory and Analgesic Properties: Numerous 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[4] These compounds often exhibit their effects through the modulation of inflammatory pathways.

Bone Anabolic Agents: Recent studies have explored pyrimidine derivatives with a 2,4,5-trimethoxyphenyl group as potent bone anabolic agents that promote osteogenesis. These compounds were found to act via the BMP2/SMAD1 signaling pathway, highlighting a potential therapeutic application in osteoporosis and other bone-related disorders.

Signaling Pathways of Relevance

Given that this compound is a synthetic nucleobase, understanding the fundamental pathways of pyrimidine synthesis is crucial for contextualizing its potential biological roles and mechanisms of action. The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

The regulation of this pathway is tightly controlled, with the mTOR (mechanistic target of rapamycin) signaling pathway playing a significant role. The diagram below illustrates the workflow of the de novo pyrimidine synthesis pathway.

The mTOR signaling pathway is a central regulator of cell growth and proliferation and has been shown to stimulate de novo pyrimidine synthesis. The following diagram illustrates a simplified logical relationship of mTOR's influence on this metabolic pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further investigation in various therapeutic areas, including oncology and inflammatory diseases. The synthetic accessibility of this compound, coupled with the rich pharmacological landscape of the pyrimidine scaffold, provides a strong rationale for its inclusion in drug discovery screening programs. This guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound.

References

Solubility of 2,4,6-Trimethoxypyrimidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse research and development settings. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the solubility of pyrimidine derivatives.

Due to a lack of readily available quantitative solubility data for this compound in the public domain, this guide also presents qualitative solubility information and quantitative data for a structurally similar compound to provide valuable insights for solvent selection and experimental design.

Qualitative Solubility of this compound

Qualitative data from scientific literature indicates that this compound is soluble in the following organic solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

This information can serve as a starting point for selecting appropriate solvents for reactions, analytical testing, and initial formulation work.

Quantitative Solubility Data of a Structurally Related Pyrimidine Derivative

While specific quantitative data for this compound is not available, a study on the solubility of 4-amino-2,6-dimethoxypyrimidine in various binary solvent mixtures provides useful comparative data. The presence of an additional methoxy group and the absence of an amino group in this compound will influence its solubility relative to this analog. However, the trends observed can offer guidance on solvent systems that are likely to be effective.

The equilibrium solubility of 4-amino-2,6-dimethoxypyrimidine was measured in methanol + water, ethanol + water, isopropanol + water, and N,N-dimethylformamide (DMF) + water mixtures at various temperatures. The study found that solubility was dependent on both the temperature and the mass fraction of the organic solvent. Generally, the solubility of 4-amino-2,6-dimethoxypyrimidine was highest in the DMF + water system compared to the alcohol + water systems.[1]

For researchers working with this compound, this suggests that aprotic polar solvents like DMF could be effective solubilizing agents. Experimental determination of the precise solubility in a range of solvents remains essential.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for the accurate determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method coupled with gravimetric analysis.[2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or shaker incubator

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or nitrogen stream evaporation system

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate of the compound in the specific solvent. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter (pre-warmed to the same temperature) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, labeled evaporating dish or vial.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent under controlled conditions. This can be achieved by placing the dish in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the solute, or by using a gentle stream of nitrogen. . Mass Determination:

-

Once the solvent has been completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. For example, as mass of solute per mass of solvent (g/g) or as a mole fraction.

-

Mass of solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.

-

Mass of solvent (m_solvent): Mass of the dish with the solution - Final mass of the dish with solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation Template

The following table structure is recommended for presenting the experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

Conclusion

This technical guide has summarized the currently available, though limited, solubility information for this compound and provided a detailed, robust experimental protocol for its quantitative determination. By following the outlined isothermal equilibrium method, researchers can generate reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in drug discovery, process chemistry, and materials science. The provided comparative data for a structurally similar compound and the experimental workflow diagram offer practical guidance for initiating solubility studies.

References

Spectroscopic Profile of 2,4,6-Trimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trimethoxypyrimidine, a key heterocyclic compound. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, based on publicly available spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the spectra.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methoxy protons and the lone pyrimidine ring proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~3.8-4.0 | Singlet | 9H | -OCH₃ protons |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C-2, C-4, C-6 (carbons attached to methoxy groups) |

| ~80-85 | C-5 (pyrimidine ring) |

| ~53-58 | -OCH₃ carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | Medium | Aromatic & Aliphatic C-H stretch |

| 1580-1620 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1400-1500 | Medium-Strong | Aromatic ring stretching |

| 1000-1300 | Strong | C-O stretching (methoxy groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol .[2]

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular ion) |

| 155 | High | [M - CH₃]⁺ |

| 141 | Medium | [M - CHO]⁺ or [M - NCH₃]⁺ |

| 125 | Medium | [M - OCH₃ - H₂]⁺ |

| 69 | Medium | Further fragmentation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean NMR tube.

-

¹H NMR Acquisition : Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard parameters, which typically include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

¹³C NMR Acquisition : Following ¹H NMR, acquire the ¹³C NMR spectrum. This generally requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization and Fragmentation : In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[3] This causes ionization to form a molecular ion and subsequent fragmentation into smaller charged species.

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector then records the abundance of each ion.

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio, which is then interpreted to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxypyrimidine from 2,4,6-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxypyrimidine from its precursor, 2,4,6-trichloropyrimidine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product.

Introduction

The synthesis of this compound from 2,4,6-trichloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the three electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles. In this synthesis, the methoxide ion (CH₃O⁻), a potent nucleophile, displaces the chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring.

The reaction is typically carried out using an excess of sodium methoxide in methanol, which serves as both the nucleophile source and the solvent. The reaction proceeds in a stepwise manner, with the substitution of each chlorine atom facilitating the next due to the increasing electron-donating character of the methoxy groups. The reaction is generally driven to completion by heating.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the methoxide ion on the carbon atoms of the pyrimidine ring, followed by the elimination of a chloride ion. This process is repeated for all three chlorine atoms.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 2,4,6-Trichloropyrimidine | 183.43 | ≥98% |

| Sodium Methoxide | 54.02 | ≥95% |

| Methanol (anhydrous) | 32.04 | ≥99.8% |

| Diethyl Ether | 74.12 | ACS grade |

| Saturated Sodium Chloride Solution | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

3.2. Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of sodium methoxide in anhydrous methanol.

-

Addition of Starting Material: To the stirred solution of sodium methoxide, add 2,4,6-trichloropyrimidine portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure crystalline solid.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52-54 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Assignment |

| 5.85 (s, 1H) | Pyrimidine C5-H |

| 3.96 (s, 6H) | 2,6-OCH₃ |

| 3.89 (s, 3H) | 4-OCH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | Assignment |

| 172.5 | C4 |

| 170.1 | C2, C6 |

| 85.9 | C5 |

| 54.8 | 4-OCH₃ |

| 54.0 | 2,6-OCH₃ |

| FT-IR (KBr, cm⁻¹) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1580 | C=N stretch (pyrimidine ring) |

| ~1470 | C=C stretch (pyrimidine ring) |

| ~1100-1300 | C-O stretch |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyrimidine is a robust and efficient method for obtaining this valuable building block. The procedure involves a straightforward nucleophilic aromatic substitution reaction that can be performed in a standard laboratory setting. The detailed protocol and analytical data provided in this guide should enable researchers to successfully synthesize and characterize this compound for their specific applications in drug discovery and development.

An In-depth Technical Guide to the Reactivity of Methoxy Groups in 2,4,6-Trimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methoxy groups in 2,4,6-trimethoxypyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. The document details the nucleophilic substitution, electrophilic substitution, and other significant reactions involving this compound. Particular emphasis is placed on the Hilbert-Johnson reaction, a cornerstone transformation for this class of molecules. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to facilitate a thorough understanding and practical application of the chemistry of this compound.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrimidine core substituted with three methoxy groups at the 2, 4, and 6 positions. These methoxy groups significantly influence the electron density and reactivity of the pyrimidine ring, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines, including nucleoside analogues and other biologically active molecules. This guide explores the chemical behavior of the methoxy groups, providing a detailed analysis of their reactivity towards various reagents and reaction conditions.

General Reactivity Profile

The pyrimidine ring is inherently electron-deficient, which typically makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. However, the three electron-donating methoxy groups in this compound increase the electron density of the ring, which modulates its reactivity.

Nucleophilic Substitution of Methoxy Groups

Direct nucleophilic substitution of the methoxy groups in this compound is generally challenging under standard nucleophilic aromatic substitution (SNAr) conditions. The methoxide ion is a poor leaving group, and the electron-donating nature of the methoxy groups deactivates the ring towards nucleophilic attack compared to its halogenated analogue, 2,4,6-trichloropyrimidine. The synthesis of this compound itself involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide, indicating the thermodynamic stability of the methoxy-substituted product under these conditions.

However, one of the most significant reactions of this compound is the Hilbert-Johnson reaction , which involves an initial alkylation at a ring nitrogen followed by the displacement of a methoxy group.

The Hilbert-Johnson Reaction

The Hilbert-Johnson reaction is a cornerstone of pyrimidine chemistry for the synthesis of N-alkylated pyrimidinones. In the case of this compound, the reaction with an electrophile, typically an alkyl halide, leads to the formation of a quaternary pyridinium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the counter-ion of the alkylating agent or another nucleophile present in the reaction mixture, leading to the displacement of one of the methoxy groups and the formation of an N-alkylated-2,4-dimethoxy-6-oxo-1,6-dihydropyrimidine.

Table 1: Representative Hilbert-Johnson Reaction of this compound with Methyl Iodide

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Methyl Iodide | 1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine | Neat, Reflux | Not specified in readily available literature, but generally good to high for this type of reaction. | General Hilbert-Johnson Reaction Principles |

Experimental Protocol: Synthesis of 1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine via Hilbert-Johnson Reaction

Materials:

-

This compound

-

Methyl Iodide

-

Anhydrous solvent (e.g., acetonitrile or neat)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound (1 equivalent) in a minimal amount of anhydrous acetonitrile or use neat.

-

Add methyl iodide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine.

Characterization Data for 1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine:

-

1H NMR: Expected signals for the two methoxy groups, the N-methyl group, and the C5-proton of the pyrimidine ring.

-

13C NMR: Expected signals for the carbons of the pyrimidine ring, the two methoxy carbons, and the N-methyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Diagram 1: Generalized Mechanism of the Hilbert-Johnson Reaction

Caption: Alkylation of the pyrimidine nitrogen followed by nucleophilic displacement of a methoxy group.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of three strongly activating methoxy groups in this compound significantly increases the electron density of the ring, particularly at the 5-position. This suggests that electrophilic substitution could be feasible under controlled conditions.

While specific, high-yielding examples of electrophilic substitution on this compound are not extensively reported in readily accessible literature, the electronic properties of the molecule suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely occur at the C5 position.

Diagram 2: Logical Workflow for Investigating Electrophilic Substitution

Caption: Proposed workflow for studying the electrophilic substitution on this compound.

O-Demethylation

The cleavage of the methyl-oxygen bond of the methoxy groups (O-demethylation) to yield the corresponding hydroxypyrimidines is another potential reaction. This transformation typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3). The choice of reagent and conditions would likely influence the extent of demethylation, with the potential for mono-, di-, or tri-demethylation.

Table 2: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Comments |

| Boron Tribromide (BBr3) | Anhydrous CH2Cl2, low temperature to room temperature | Highly effective but requires careful handling due to its reactivity with moisture. |

| Hydrobromic Acid (HBr) | Acetic acid or water, reflux | Strong protic acid, can lead to extensive demethylation. |

| Aluminum Chloride (AlCl3) | Anhydrous solvent, often with a scavenger like ethanethiol | Lewis acid catalyst, can be effective for selective demethylation. |

Applications in Drug Development and Organic Synthesis

The reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis. The ability to introduce substituents at the nitrogen and potentially at the C5 position allows for the creation of diverse molecular libraries for drug screening. The pyrimidine core is a common motif in many approved drugs, and understanding the reactivity of its derivatives is crucial for the development of new therapeutic agents.

Conclusion

The reactivity of the methoxy groups in this compound is dominated by the Hilbert-Johnson reaction, providing a reliable route to N-alkylated pyrimidinones. Direct nucleophilic substitution of the methoxy groups is disfavored due to the poor leaving group ability of the methoxide ion. The electron-rich nature of the pyrimidine ring, conferred by the three methoxy groups, suggests potential for electrophilic substitution at the 5-position, although this remains a less explored area of its chemistry. O-demethylation can be achieved using strong acidic reagents. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

Potential Biological Activities of 2,4,6-Trimethoxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. The 2,4,6-trisubstituted pyrimidine core, in particular, has been a focal point of research, leading to the discovery of compounds with significant pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of 2,4,6-trimethoxypyrimidine derivatives. While direct research on this specific substitution pattern is emerging, this document extrapolates potential activities based on structurally related and other substituted pyrimidine derivatives. The guide covers potential anticancer, anti-inflammatory, antimicrobial, and bone anabolic activities, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

The pyrimidine nucleus is a key component of several established anticancer drugs.[1] Derivatives of pyrimidine have been extensively explored for their potential to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action for many of these derivatives involves the inhibition of crucial cellular processes such as DNA synthesis and enzyme activity.[2]

Quantitative Data for Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cell Line | Activity Metric | Value | Reference |

| 1 | Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | IC50 | 1.54 µM | [3] |

| 1 | Pyrido[2,3-d]pyrimidine derivative | A-549 (Lung) | IC50 | 3.36 µM | [3] |

| 2 | Chromeno[2,3-d]pyrimidin-6-one | MCF7 (Breast) | IC50 | 2.02 µM | [4] |

| 2 | Chromeno[2,3-d]pyrimidin-6-one | HepG2 (Liver) | IC50 | 1.83 µM | [4] |

| 2 | Chromeno[2,3-d]pyrimidin-6-one | A549 (Lung) | IC50 | 1.61 µM | [4] |

| 3 | 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine | HCT-116 (Colorectal) | GI | 40.87% at 10 µM | [5] |

| 4 | 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine | SK-BR-3 (Breast) | GI | 46.14% at 10 µM | [5] |

| 5 | 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine | HOP-92 (NSCL) | GI | 86.28% at 10 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow: MTT Assay

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6][7]

Quantitative Data for Anti-inflammatory Activity of Pyrimidine Derivatives

The following table presents the in vitro anti-inflammatory activity of various pyrimidine derivatives.

| Compound ID | Derivative Type | Target | Activity Metric | Value | Reference |

| 6 | Pyrimidine analog | COX-1 | IC50 | 6.5 µM | [8] |

| 6 | Pyrimidine analog | COX-2 | IC50 | 3.95 µM | [8] |

| 7 | Pyrimidine analog | COX-1 | IC50 | 6.43 µM | [8] |

| 7 | Pyrimidine analog | COX-2 | IC50 | 3.5 µM | [8] |

| 8 | Pyridine derivative | RAW 264.7 cells (NO inhibition) | IC50 | 76.6 µM | [9] |

| 9 | Pyrimidine derivative | RAW 264.7 cells (NO inhibition) | IC50 | 83.1 µM | [9] |

| 10 | Pyrimidine derivative | Soybean Lipoxygenase | IC50 | 1.1 µM | [10] |

| 11 | Pyrimidine derivative | Soybean Lipoxygenase | IC50 | 10.7 µM | [10] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2

-

Reaction buffer (e.g., Tris-HCl)

-

Heme

-

Arachidonic acid

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the reaction buffer containing heme.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The pyrimidine scaffold is present in many compounds exhibiting potent antibacterial and antifungal activities.[11]

Quantitative Data for Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrimidine derivatives against different microbial strains.

| Compound ID | Derivative Type | Microorganism | MIC (µM) | Reference |

| 12 | 2,4,5,6-tetrasubstituted pyrimidine | S. aureus ATCC 25923 | 40 | [12] |

| 13 | 2,4,5,6-tetrasubstituted pyrimidine | S. aureus ATCC 25923 | <60 | [12] |

| 14 | Pyrimidin-2-ol/thiol/amine analog | S. aureus | 0.87 µM/ml | [11] |

| 15 | Pyrimidin-2-ol/thiol/amine analog | B. subtilis | 0.96 µM/ml | [11] |

| 16 | Pyrimidin-2-ol/thiol/amine analog | P. aeruginosa | 0.77 µM/ml | [11] |

| 17 | Pyrimidin-2-ol/thiol/amine analog | A. niger | 1.68 µM/ml | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microtiter plates

-

Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Bone Anabolic Activity

Recent studies have highlighted the potential of pyrimidine derivatives in promoting bone formation. One such study identified a derivative that enhances osteogenesis through the BMP2/SMAD1 signaling pathway.[13]

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a crucial role in bone formation. It initiates a signaling cascade by binding to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes.

A study on N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide demonstrated its efficacy as a bone anabolic agent by activating this pathway.[13] This suggests that this compound derivatives could also be designed to modulate this pathway for therapeutic applications in bone-related disorders.

Conclusion

While the direct exploration of this compound derivatives is an area ripe for investigation, the existing body of research on structurally similar and other substituted pyrimidines provides a strong foundation for predicting their potential biological activities. The data and protocols presented in this guide suggest that this compound derivatives are promising candidates for the development of novel therapeutics with anticancer, anti-inflammatory, antimicrobial, and bone anabolic properties. Further synthesis and biological evaluation of a focused library of these compounds are warranted to unlock their full therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism of 2,4,6-Trimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reaction mechanisms associated with 2,4,6-trimethoxypyrimidine, a versatile heterocyclic compound. The document details its synthesis via nucleophilic aromatic substitution, its participation in the Hilbert-Johnson reaction, and its emerging relevance in drug discovery, particularly as a scaffold for dopamine receptor modulators. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] this compound, a substituted pyrimidine, serves as a key intermediate in the synthesis of more complex molecules and has demonstrated potential in the development of novel therapeutics. Understanding its reaction mechanisms is crucial for the rational design and synthesis of new chemical entities with desired biological activities. This guide elucidates the core reaction pathways of this compound, providing a foundation for its application in synthetic and medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with a methoxide source.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4,6-trichloropyrimidine proceeds via a sequential nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the three electron-withdrawing chlorine atoms, facilitates attack by nucleophiles. The positions C4 and C6 are generally more reactive towards nucleophilic attack than the C2 position.

The reaction with sodium methoxide in methanol typically occurs at elevated temperatures (70-100°C) to sequentially replace the three chlorine atoms with methoxy groups.[2] The generally accepted mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, for each substitution step.

Caption: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for SNAr reactions on chloropyrimidines.

Materials:

-

2,4,6-trichloropyrimidine

-

Sodium metal

-

Anhydrous methanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (3.3 equivalents) in anhydrous methanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.

-

Reaction: To the freshly prepared sodium methoxide solution, add 2,4,6-trichloropyrimidine (1.0 equivalent) portion-wise.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of this compound

Hilbert-Johnson Reaction

This compound can undergo the Hilbert-Johnson reaction, which is a key method for the synthesis of pyrimidine nucleosides. In this reaction, the trimethoxypyrimidine is treated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, which then rearranges upon heating or treatment with a base to yield an N-alkylated pyrimidinone.[2]

The reaction proceeds through the formation of a cationic intermediate, followed by nucleophilic attack of the counterion and subsequent demethylation to afford the more stable pyrimidinone tautomer.

Caption: Hilbert-Johnson reaction of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Melting Point | 51-54 °C | |

| Appearance | White to off-white crystalline solid |

Table 2: Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 5.85 (s, 1H, Ar-H), 3.95 (s, 6H, 2 x OCH₃), 3.88 (s, 3H, OCH₃) |

| ¹³C NMR | CDCl₃ | 171.5, 164.5, 85.0, 55.0, 54.0 |

Note: NMR data is approximated from typical values for similar structures and should be confirmed with experimental data.

Role in Drug Development and Signaling Pathways

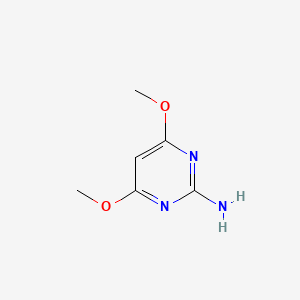

While this compound itself is primarily a synthetic intermediate, the trimethoxyphenyl pyrimidine scaffold is of significant interest in drug discovery. A notable example is the discovery of 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as a selective partial agonist of the Dopamine D5 receptor (D5R).[3]

The Dopamine D5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gαs/olf).[4][5] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular function.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

- 3. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dopamine receptor D5 - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

2,4,6-Trimethoxypyrimidine: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, a fundamental component of nucleobases, provides a privileged scaffold for the development of novel therapeutics. While this compound itself is not extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the role of the this compound core in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13106-85-9 | |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Melting Point | 51-54 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, chloroform |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 5.45 (s, 1H, H-5), 3.95 (s, 6H, 4,6-OCH₃), 3.88 (s, 3H, 2-OCH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.0 (C4, C6), 165.0 (C2), 78.0 (C5), 55.0 (4,6-OCH₃), 54.0 (2-OCH₃) | |

| IR (KBr) | ν (cm⁻¹): 2950 (C-H str.), 1590 (C=N str.), 1470 (C=C str.), 1250 (C-O str.) | |

| Mass Spectrum (EI) | m/z (%): 170 (M+, 100), 155 (M+-CH₃, 80), 127 (M+-OCH₃, 40) |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from barbituric acid. The first step is the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid.[1][2][3][4][5]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of barbituric acid (1 eq) and phosphorus oxychloride (5-10 eq) is prepared.

-

A catalytic amount of N,N-dimethylformamide (0.1 eq) is added cautiously.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed ice.

-

The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be purified by distillation or recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.[6]

Materials:

-

2,4,6-Trichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Water

Procedure:

-

A solution of sodium methoxide (at least 3 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

-